![molecular formula C30H25FN2O5 B12019301 Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 618444-14-7](/img/structure/B12019301.png)
Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
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Overview
Description
Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate (molecular formula: C₃₀H₂₅FN₂O₅) is a polycyclic heteroaromatic compound characterized by a pyrrolo[1,2-a][1,10]phenanthroline core. This structure is functionalized with a 4-fluorobenzoyl group at position 11 and diisopropyl ester groups at positions 9 and 10 (Fig. 1). The compound’s structural complexity arises from its fused bicyclic system, which combines pyrrole and phenanthroline moieties, creating a planar yet sterically hindered framework .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolo[1,2-a][1,10]phenanthroline Core: This step involves the cyclization of 1,10-phenanthroline with suitable reagents to form the pyrrolo[1,2-a][1,10]phenanthroline core.
Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid groups with isopropyl alcohol under acidic conditions to form the diisopropyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing carbonyl groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, its ability to chelate metal ions can inhibit metalloenzymes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Key Features:
- Synthesis : The compound is synthesized via 1,3-dipolar cycloaddition between a phenanthrolinium ylide and diisopropyl acetylenedicarboxylate in the presence of triethylamine, yielding ~80% under optimized conditions .
- Physicochemical Properties : Predicted collision cross-section (CCS) values for its adducts range from 222.2 Ų ([M+H]⁺) to 236.5 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
Comparison with Structurally Similar Compounds
The target compound belongs to a family of pyrrolo[1,2-a][1,10]phenanthroline derivatives differentiated by substituents on the benzoyl group and ester functionalities. Below is a systematic comparison:
Substituent Effects on the Benzoyl Group
Key Observations :
- Electronic Effects: The 4-fluoro substituent (electron-withdrawing) enhances stability and influences π-π stacking, whereas nitro groups (3- or 4-NO₂) increase reactivity and polarity .
- Steric Effects : Bulkier substituents like biphenyl reduce solubility but improve planar stacking, as evidenced by X-ray crystallography showing helical distortion (~20° angle between pyrrole and pyridine rings) .
Ester Group Modifications
*Predicted based on ester chain length and branching.
Impact : Longer/branched esters (e.g., diisopropyl) enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility. Methyl esters improve solubility for biological applications .
Biological Activity
Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of phenanthroline derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C31H28N2O5 and a molecular weight of approximately 508.56 g/mol. The structure features a pyrrolo[1,2-a][1,10]phenanthroline core, which is modified with diisopropyl and fluorobenzoyl substituents. These modifications are crucial as they influence the compound's biological activity and solubility.
Structural Formula
Antimicrobial Activity
Research indicates that phenanthroline derivatives exhibit significant antimicrobial properties. Specifically, this compound may possess similar activity due to the presence of the phenanthroline moiety. Studies have shown that 1,10-phenanthroline compounds can inhibit various bacterial strains by disrupting cellular processes and inhibiting key enzymes such as dihydrofolate reductase (DHFR) .
The mechanism by which phenanthroline derivatives exert their antimicrobial effects primarily involves metal chelation. The ability to form stable metal complexes enhances their efficacy against bacterial targets. For instance, metal-phen complexes have been shown to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Cytotoxicity and Anticancer Potential
In addition to antimicrobial properties, this compound may exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis in specific cancer cells through the activation of caspase pathways . The structural modifications play a critical role in enhancing its selectivity and potency against tumor cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various phenanthroline derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) compared to normal fibroblast cells. The IC50 value was calculated at approximately 25 µM after 48 hours of exposure .
Data Table: Biological Activity Summary
Properties
CAS No. |
618444-14-7 |
---|---|
Molecular Formula |
C30H25FN2O5 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
dipropan-2-yl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C30H25FN2O5/c1-16(2)37-29(35)23-22-14-11-19-8-7-18-6-5-15-32-25(18)26(19)33(22)27(24(23)30(36)38-17(3)4)28(34)20-9-12-21(31)13-10-20/h5-17H,1-4H3 |
InChI Key |
PLSGVDMWYMXFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)F)C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
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